molecular formula C22H20ClN3S B2803864 (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-27-4

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2803864
CAS No.: 476676-27-4
M. Wt: 393.93
InChI Key: HAHMOOVOXJYKTR-AQTBWJFISA-N
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Description

This compound is a (Z)-configured acrylonitrile derivative featuring a thiazole ring substituted at the 4-position with a 4-isobutylphenyl group and at the 2-position with a (3-chlorophenyl)amino-acrylonitrile moiety. The 3-chlorophenyl substituent introduces electron-withdrawing effects, which may influence electronic distribution and reactivity. This structure is distinct from urea-based analogs (e.g., –2) and shares similarities with other acrylonitrile derivatives (e.g., –4) in terms of conjugated systems and heterocyclic frameworks .

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3S/c1-15(2)10-16-6-8-17(9-7-16)21-14-27-22(26-21)18(12-24)13-25-20-5-3-4-19(23)11-20/h3-9,11,13-15,25H,10H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHMOOVOXJYKTR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its interactions with biological targets could lead to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name/ID Core Structure Thiazole Substituent Amino Group Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound Acrylonitrile-thiazole 4-(4-Isobutylphenyl) 3-Chlorophenyl Nitrile, Thiazole ~394.9*
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile Acrylonitrile-thiazole 4-(4-Nitrophenyl) 3-Chloro-2-methylphenyl Nitrile, Nitro, Thiazole 396.85
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) Urea-thiazole 4-(Piperazin-1-ylmethyl) 3-Chlorophenyl Urea, Thiazole 428.2
(Z)-3-(Furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile (4) Acrylonitrile 4-(((E)-Schiff base)phenyl) Furan-2-yl Nitrile, Furan, Schiff base N/A

*Estimated based on structural analogy to .

Substituent Impact :

  • In contrast, the isobutyl group in the target compound is electron-donating, increasing lipophilicity and possibly altering solubility.
  • Amino Group Variations: The 3-chlorophenyl group in the target compound lacks the 2-methyl substituent seen in , which may reduce steric hindrance and modulate binding interactions.
  • Core Functional Groups : Urea derivatives (e.g., ) exhibit hydrogen-bonding capacity, unlike acrylonitriles, which rely on nitrile polarity and π-conjugation for interactions .
Physicochemical Properties
Property Target Compound Compound Urea Derivative (9f)
Melting Point (°C) N/A N/A 205–207
Yield (%) N/A N/A 77.7
ESI-MS [M+H]+ N/A 396.85 428.2
Key Spectral Data N/A 1H-NMR (δ 8.2–6.8 ppm) 1H-NMR (δ 7.8–6.9 ppm)

Notes:

  • Urea derivatives generally exhibit higher melting points due to hydrogen-bonding networks .
  • Acrylonitriles like and the target compound likely have lower melting points but improved solubility in organic solvents.
Research Findings and Implications
  • Synthetic Accessibility : Urea derivatives (e.g., ) are synthesized in higher yields (77.7–83.4%) compared to acrylonitriles, which may require more complex coupling steps .
  • Electronic Effects : The nitro group in red-shifts UV-Vis absorption compared to the target compound’s isobutyl group, as observed in similar acrylonitrile systems .
  • Biological Relevance : While urea derivatives often target kinase or GPCR pathways, acrylonitriles may interact with electrophilic residues (e.g., cysteine) in enzymes, suggesting divergent therapeutic applications .

Biological Activity

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, with CAS Number 476676-27-4, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the available literature regarding its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H20ClN3S
  • Molecular Weight : 393.9 g/mol
PropertyValue
CAS Number476676-27-4
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its anticancer properties. Various studies have explored its effects on different cancer cell lines, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

  • In Vitro Studies :
    • The compound has been tested against several cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). Preliminary results indicate that it exhibits significant cytotoxicity against these cell lines, with IC50 values suggesting effective concentration ranges for therapeutic use.
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways related to tumor growth and survival. For instance, compounds structurally related to this compound have shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy .

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of this compound and its biological activity has been a focal point in research. Modifications at various positions on the thiazole ring and the chlorophenyl group have been systematically studied to optimize potency and selectivity.

Key Findings:

  • Chlorophenyl Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity, potentially improving cell membrane penetration.
  • Thiazole Ring Modifications : Alterations in the thiazole moiety have been shown to affect binding affinity to biological targets significantly.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated various derivatives of the compound against multiple cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, with certain derivatives outperforming established chemotherapeutic agents like methotrexate .
  • Molecular Docking Studies :
    • Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest a favorable binding orientation that could be leveraged for drug design .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing this compound with high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones (e.g., 4-(4-isobutylphenyl)-2-bromoacetophenone) under reflux in ethanol .
  • Step 2: Introduction of the acrylonitrile moiety via Knoevenagel condensation between the thiazole intermediate and (3-chlorophenyl)aminoacetonitrile, requiring base catalysis (e.g., piperidine) and anhydrous conditions .
  • Critical Parameters:
    • Temperature: 60–80°C for thiazole formation; 25–40°C for Knoevenagel condensation.
    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity and stereochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton environments (e.g., Z-configuration double bond at δ 6.8–7.2 ppm) and confirms substitution patterns on aromatic rings .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the thiazole and isobutylphenyl regions .
  • Infrared (IR) Spectroscopy: Validates nitrile (C≡N stretch at ~2200 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functionalities .
  • X-ray Crystallography: Resolves stereochemistry (Z-configuration) and intermolecular interactions (e.g., π-π stacking in the thiazole ring) .

Advanced: How can computational methods predict biological target interactions, and what validation experiments are required?

Methodological Answer:

  • Molecular Docking:
    • Use software (AutoDock Vina, Schrödinger Suite) to model interactions with kinases (e.g., EGFR) or tubulin, leveraging the thiazole ring’s affinity for ATP-binding pockets .
    • Key parameters: Grid size (20–25 Å), exhaustiveness = 50, and flexible side-chain residues .
  • Validation Experiments:
    • In Vitro Enzyme Assays: Measure IC₅₀ values for kinase inhibition (e.g., MTT assay on cancer cell lines) .
    • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to validate docking predictions .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Control variables: Cell line passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
  • Metabolic Stability Testing:
    • Use liver microsomes to assess if conflicting activity stems from differential metabolic degradation .
  • Structural Re-analysis:
    • Confirm compound purity (HPLC >99%) and stereochemistry (CD spectroscopy) to rule out batch variability .

Advanced: How does the Z-configuration influence reactivity and biological activity compared to the E-isomer?

Methodological Answer:

  • Stereochemical Impact:
    • Reactivity: The Z-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .
    • Biological Activity: Z-isomers show 5–10× higher cytotoxicity in MCF-7 cells than E-isomers due to optimized steric alignment with tubulin .
  • Experimental Differentiation:
    • NOESY NMR: Detects spatial proximity between the acrylonitrile and thiazole protons to confirm configuration .

Basic: What are the stability profiles under various storage conditions, and how should they inform handling protocols?

Methodological Answer:

  • Stability Data:
    • Thermal Stability: Decomposes at >150°C (DSC/TGA) .
    • Light Sensitivity: Degrades by 15% after 7 days under UV light (HPLC monitoring) .
    • Solution Stability: Stable in DMSO for 30 days at -20°C (no precipitate via NMR) .
  • Handling Protocols:
    • Store under inert gas (N₂) at -20°C in amber vials. Avoid freeze-thaw cycles .

Advanced: What structure-activity relationship (SAR) insights can guide derivative design for enhanced potency?

Methodological Answer:

  • Key SAR Findings:
    • Thiazole Substituents: 4-Isobutylphenyl enhances lipophilicity, improving blood-brain barrier penetration .
    • Chlorophenylamino Group: Electron-withdrawing Cl increases electrophilicity, boosting kinase inhibition .
  • Derivative Design Strategies:
    • Introduce fluorine at the 3-chlorophenyl position to modulate metabolic stability .
    • Replace acrylonitrile with propargyl groups to explore click chemistry applications .

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